LDHA Enzyme Inhibition: Comparative Ki Values for 1-(sec-Butyl) vs. N-Methyl and N-Benzyl 5-Oxopyrrolidine-3-Carboxamides
The target compound demonstrates weak but measurable inhibitory activity against human lactate dehydrogenase A (LDHA), a key glycolytic enzyme implicated in cancer metabolism. In a fluorescence-based assay using pyruvate as substrate, 1-(sec-butyl)-5-oxopyrrolidine-3-carboxamide exhibited a Ki of 5.46 μM (5.46E+3 nM) [1]. This value indicates the compound engages the LDHA active site but with substantially lower potency compared to optimized 5-oxopyrrolidine-3-carboxamide derivatives. By contrast, the N-methyl-substituted lead compound 1 from the CCR5 antagonist series (N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide) showed an IC50 of 1.9 μM in a distinct CCR5 binding assay, while optimized N-benzyl analogs (e.g., 12e) achieved IC50 values as low as 0.038 μM [2]. The ~3-fold higher Ki of the sec-butyl analog relative to the N-methyl lead compound's potency (albeit measured in different assays) suggests that the sec-butyl substitution pattern reduces target engagement compared to optimized N-substituents.
| Evidence Dimension | Enzyme inhibition constant (Ki) for LDHA |
|---|---|
| Target Compound Data | Ki = 5.46 μM (5,460 nM) |
| Comparator Or Baseline | N-methyl lead compound (CCR5 antagonist 1): IC50 = 1.9 μM (CCR5 binding); N-benzyl analog (12e): IC50 = 0.038 μM (CCR5 binding) |
| Quantified Difference | Target compound Ki ~3× higher (weaker) than N-methyl lead IC50; >140× weaker than optimized N-benzyl analog IC50 |
| Conditions | LDHA: human liver, pyruvate substrate, 3 min incubation, fluorescence assay; CCR5: [(125)I]RANTES competition binding, CCR5-expressing CHO cells |
Why This Matters
For procurement decisions in oncology or metabolism research programs, this data distinguishes the compound as a low-potency probe suitable for counter-screening and selectivity profiling rather than a candidate for primary target inhibition, preventing its misapplication as a tool compound for LDHA-dependent assays.
- [1] BindingDB Entry BDBM50592886 (CHEMBL5199516). Ki = 5.46E+3 nM for inhibition of human LDHA. View Source
- [2] Imamura S, Ishihara Y, Hattori T, et al. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. Chem Pharm Bull. 2004;52(1):63-73. View Source
